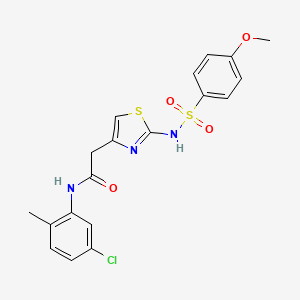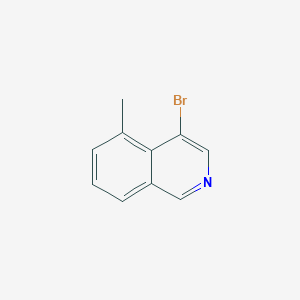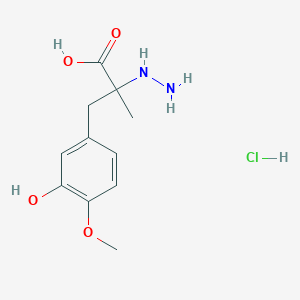
2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride, also known as HMPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. HMPH is a hydrazine derivative that has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound also exerts its antioxidant effects by scavenging free radicals and reducing oxidative stress. Furthermore, this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride in lab experiments is its potential as a therapeutic agent for various diseases. This compound has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development. However, there are some limitations to using this compound in lab experiments. One of these limitations is the relatively low yield of the synthesis method, which can make it difficult to obtain large quantities of this compound for experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on 2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride. One area of research is the development of this compound as a therapeutic agent for various diseases. Another area of research is the investigation of the mechanism of action of this compound, which can help to identify potential targets for drug development. Additionally, further studies are needed to investigate the safety and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride is synthesized using a multi-step process that involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with methyl acrylate, followed by the addition of hydrazine hydrate and acetic acid. The resulting product is then subjected to hydrochloric acid to obtain this compound hydrochloride. The overall yield of this synthesis method is approximately 65%.
Applications De Recherche Scientifique
2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride has been studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propriétés
IUPAC Name |
2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4.ClH/c1-11(13-12,10(15)16)6-7-3-4-9(17-2)8(14)5-7;/h3-5,13-14H,6,12H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEOOFYZWBHRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate](/img/structure/B2979281.png)

![4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2979284.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2979286.png)
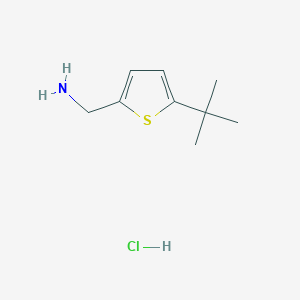
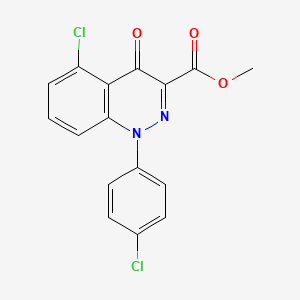
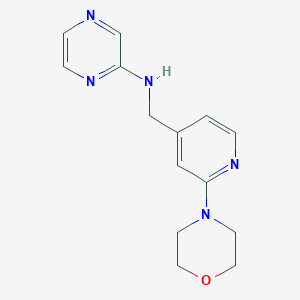
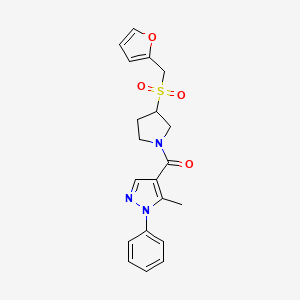
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride](/img/structure/B2979297.png)

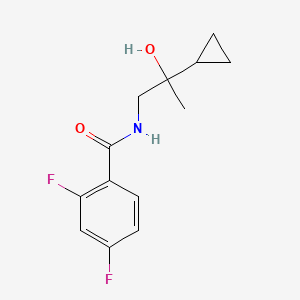
![4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2979302.png)
